Tolterodine is a tertiary amine. It has a role as a muscarinic antagonist, a muscle relaxant and an antispasmodic drug. It is functionally related to a p-cresol. Tolterodine is an antimuscarinic drug that is used to treat urinary incontinence. Tolterodine acts on M2 and M3 subtypes of muscarinic receptors. Tolterodine is a Cholinergic Muscarinic Antagonist. The mechanism of action of tolterodine is as a Cholinergic Muscarinic Antagonist. Tolterodine is an anticholinergic agent used to treat urinary incontinence and overactive bladder syndrome. Tolterodine therapy has not been associated liver enzyme elevations while only a single case report has been published of clinical apparent acute liver injury attributed to its use. Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects. Tolterodine is a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects. An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE. See also: Tolterodine Tartrate (has salt form).
Related Compounds
5-Hydroxymethyl Tolterodine (5-HM)
Compound Description: 5-Hydroxymethyl Tolterodine (5-HM), also known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-phenylpropanamine, is the major active metabolite of Tolterodine. It exhibits potent antimuscarinic activity, similar to Tolterodine, and significantly contributes to the therapeutic effect in treating overactive bladder [, , ]. 5-HM is formed through the hepatic metabolism of Tolterodine, primarily mediated by the cytochrome P450 (CYP) isoform 2D6 [, , ].
Fesoterodine
Compound Description: Fesoterodine is a prodrug of 5-HM, designed to overcome the limitations of Tolterodine's CYP2D6-dependent metabolism []. It is metabolized by ubiquitous nonspecific esterases to release 5-HM, ensuring consistent exposure to the active moiety, regardless of the patient's CYP2D6 genotype [].
N-Dealkylated Tolterodine
Compound Description: N-Dealkylated Tolterodine is a metabolite of Tolterodine generated through a dealkylation pathway primarily mediated by CYP3A isoenzymes in the liver []. This metabolite exhibits intermediate protein binding in human serum compared to Tolterodine and 5-HM [].
Tolterodine Hippurate
Compound Description: Tolterodine Hippurate is a crystalline acid addition salt of Tolterodine, investigated for its potential use in transdermal formulations [].
Tolterodine Hemi-Adipate
Compound Description: Tolterodine Hemi-Adipate is another crystalline acid addition salt of Tolterodine studied for potential transdermal administration [].
Tolterodine Gentisate
Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for its potential in transdermal drug delivery [].
Tolterodine Benzene Sulfonate
Compound Description: Tolterodine Benzene Sulfonate is a crystalline acid addition salt of Tolterodine explored for its potential use in transdermal drug delivery systems [].
Tolterodine p-Toluenesulfonate
Compound Description: This is a crystalline acid addition salt of Tolterodine evaluated for potential applications in transdermal drug delivery [].
Tolterodine L-Pyroglutamate
Compound Description: Tolterodine L-Pyroglutamate is a crystalline acid addition salt of Tolterodine investigated for its potential use in transdermal formulations [].
Tolterodine Benzoate
Compound Description: Tolterodine Benzoate is a crystalline acid addition salt of Tolterodine that has been studied for potential use in transdermal formulations [].
Tolterodine Hemi-Naphthalene-1,5-Disulfonate
Compound Description: This is a crystalline acid addition salt of Tolterodine explored for its potential applications in transdermal drug delivery [].
Tolterodine 1-Hydroxy-2-Naphthoate
Compound Description: This is another crystalline acid addition salt of Tolterodine, investigated for potential use in transdermal drug delivery systems [].
Tolterodine Glycolate
Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for potential use in transdermal drug delivery systems [].
Tolterodine Retinoate
Compound Description: This is a crystalline acid addition salt of Tolterodine investigated for potential use in transdermal drug delivery systems [].
Oxybutynin
Compound Description: Oxybutynin is another antimuscarinic drug frequently used to treat overactive bladder. It is available in both immediate-release (IR) and extended-release (ER) formulations [, ].
Relevance: Oxybutynin serves as a comparator drug in several studies evaluating the efficacy and tolerability of Tolterodine. While both drugs belong to the same class, they differ in their pharmacokinetic and pharmacodynamic profiles, leading to variations in dosing regimens and side effects [, ].
Solifenacin
Compound Description: Solifenacin, like Tolterodine, is a competitive muscarinic receptor antagonist indicated for overactive bladder treatment [].
Relevance: Solifenacin is often compared to Tolterodine in clinical trials to assess its relative efficacy, tolerability, and cost-effectiveness []. Although both medications target muscarinic receptors, differences in their chemical structures and pharmacokinetic properties might contribute to varying clinical outcomes.
Trospium
Compound Description: Trospium is another antimuscarinic medication used in the management of overactive bladder [].
Pilocarpine
Compound Description: Pilocarpine is a muscarinic agonist, in contrast to Tolterodine's antagonist activity [].
Relevance: The combination of Tolterodine and Pilocarpine (THVD-201) was explored as a potential strategy to mitigate the side effect of dry mouth commonly associated with Tolterodine, while maintaining its efficacy in treating overactive bladder [].
Source and Classification
Tolterodine is classified as a tertiary amine and is part of the broader category of antimuscarinic drugs. It was first synthesized in the late 20th century and has since been widely used in clinical settings for managing urinary disorders.
Synthesis Analysis
The synthesis of tolterodine has been approached through various methodologies, focusing on achieving high enantioselectivity and yield.
Methods and Technical Details
Molecular Structure Analysis
Tolterodine has a complex molecular structure characterized by its specific stereochemistry, which is crucial for its pharmacological activity.
Structure Data
Chemical Formula: C_21H_30N_2O_2
Molecular Weight: 342.48 g/mol
Structural Features: The molecule features a phenolic group, an isopropylamine moiety, and a double bond configuration that contributes to its activity as an antimuscarinic agent.
Chemical Reactions Analysis
Tolterodine undergoes several chemical reactions during its synthesis and metabolism.
Reactions and Technical Details
Lithiation/Borylation Reaction:
This reaction involves the formation of a lithium intermediate that reacts with a boronic ester to form a boronic ester derivative, which is then subjected to protodeboronation to yield tolterodine.
Hydrochloride Formation:
The conversion of tolterodine into its hydrochloride salt involves dissolving racemic tolterodine in methanol, adjusting pH, and precipitating the salt through controlled cooling.
Metabolic Pathways:
In vivo, tolterodine is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.
Mechanism of Action
Tolterodine exerts its therapeutic effects through antagonism at muscarinic receptors in the bladder.
Process and Data
The drug selectively inhibits M3 muscarinic receptors, which are responsible for mediating bladder contraction. By blocking these receptors, tolterodine reduces detrusor muscle overactivity, thus alleviating symptoms associated with overactive bladder conditions.
Physical and Chemical Properties Analysis
Tolterodine possesses several distinct physical and chemical properties that influence its pharmacological efficacy.
Physical Properties
Appearance: White crystalline solid.
Solubility: Soluble in methanol, slightly soluble in water.
Melting Point: Approximately 150-155 °C.
Chemical Properties
pKa: The pKa value indicates the degree of ionization at physiological pH, affecting absorption and distribution.
Stability: Tolterodine is stable under normal storage conditions but should be protected from light and moisture.
Applications
Tolterodine is primarily used in clinical settings for treating overactive bladder syndrome. Its effectiveness has made it a standard treatment option for patients experiencing urinary urgency, frequency, and incontinence.
Scientific Uses
Beyond its clinical applications, tolterodine serves as a model compound for studying anticholinergic drug interactions and receptor selectivity. Research continues into optimizing its synthesis for improved yield and enantioselectivity, which can enhance therapeutic outcomes while minimizing side effects associated with non-selective muscarinic antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects. Tolterodine tartrate is a tartrate salt. It contains a tolterodine. An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
Ceftaroline Fosamil Acetate is the acetic acid salt form of ceftaroline fosamil, an N-phosphono type prodrug of the fifth-generation cephalosporin derivative ceftaroline with antibacterial activity. Ceftaroline fosamil, when hydrolyzed to the active form ceftaroline, has a high affinity for penicillin binding protein 2a (PBP2a), which is associated with methicillin resistance. As a result, ceftaroline is unique in its activity against methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains.
Cyclohexylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid carrying an N-cyclohexyl substituent. It has a role as a human xenobiotic metabolite and an environmental contaminant. It is functionally related to a sulfamic acid. It is a conjugate acid of a cyclohexylsulfamate. Cyclamic acid is a natural product found in Euglena gracilis with data available. Salts and esters of cyclamic acid.
Daclatasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Daclatasvir hydrochloride is a hydrochloride obtained by combining daclatasvir with two molar equivalents of hydrochloric acid. It is a potent inhibitor of nonstructural protein 5A and is used for treatment of hepatitis C. It has a role as an antiviral drug and a nonstructural protein 5A inhibitor. It contains a daclatasvir(2+). Daclatasvir Dihydrochloride is the dihydrochloride salt form of daclatasvir, an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
3PO is a PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) inhibitor. 3PO reduces glycolytic flux and suppresses glucose uptake. 3PO may be useful agents in combination with other drugs that inhibit cancer cell proliferation. PFKFB3 inhibitors suppress glucose uptake, which in turn causes an increase in autophagy. The addition of selective inhibitors of autophagy to 3PO and its more potent derivatives may prove useful as rational combinations for the treatment of cancer.
Simetryn is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a methylthio group at position 6. It has a role as a herbicide. It is a diamino-1,3,5-triazine and a methylthio-1,3,5-triazine.